molecular formula C17H16N2O2S B3013734 5-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)isoxazole-3-carboxamide CAS No. 1207052-69-4

5-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)isoxazole-3-carboxamide

Cat. No. B3013734
CAS RN: 1207052-69-4
M. Wt: 312.39
InChI Key: INNQVVOEAYJNBV-UHFFFAOYSA-N
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Description

The compound "5-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)isoxazole-3-carboxamide" is a member of the isoxazole class of compounds, which are known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, related research on isoxazole derivatives and thiophene-containing compounds can offer insights into its potential properties and applications.

Synthesis Analysis

The synthesis of isoxazole derivatives often involves the reaction of appropriate precursors under controlled conditions. For instance, a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized through the reaction of a chalcone derivative with semicarbazide, followed by crystallization . Similarly, thiophene derivatives can be synthesized through a series of condensation reactions, as seen in the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the crystal system, space group, and unit cell parameters . The molecular structure influences the compound's reactivity and interaction with biological targets. For example, the crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, a related compound, was determined to be triclinic, which could be relevant for understanding the structure of the compound .

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions, which can be utilized to modify their structure and enhance their biological activity. For example, the synthesis of N-phenyl-5-carboxamidyl isoxazoles involved chemical reactions that yielded compounds with potential anticancer activity . Understanding the reactivity of the isoxazole ring and the thiophene moiety is crucial for predicting the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for pharmaceutical applications. For instance, the antidepressant activity of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides was linked to their ability to cross the blood-brain barrier, a property that is crucial for central nervous system drugs .

Scientific Research Applications

Crystal Structure Analysis

  • In a study conducted by Prabhuswamy et al. (2016), a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized and its crystal structure was analyzed. This research contributes to the understanding of the molecular and crystal structure of such compounds, which is crucial for their application in scientific research (Prabhuswamy et al., 2016).

Electrochromic Properties

  • Hsiao et al. (2013) synthesized electroactive polyamides with pendent carbazole groups, showing significant thermal stability and photoluminescence. This study indicates the potential use of related isoxazole derivatives in materials science, particularly in the development of electrochromic materials (Hsiao et al., 2013).

Antidepressant Activity

  • Mathew, Suresh, and Anbazhagan (2014) investigated phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides for their antidepressant activity. This suggests that similar isoxazole derivatives could have potential applications in the development of new antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Anticancer Activity

  • Shaw et al. (2012) synthesized N-phenyl-5-carboxamidyl isoxazoles and evaluated their anticancer activity. One derivative showed significant activity against colon cancer cells, indicating the potential of similar compounds in cancer research (Shaw et al., 2012).

Herbicidal Activity

  • Hamper et al. (1995) prepared 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides with significant herbicidal activity. This indicates the use of isoxazole derivatives in agricultural science, specifically in weed control (Hamper et al., 1995).

Immunomodulatory Properties

  • Axton et al. (1992) synthesized butenamides derived from thiophene, showing immunosuppressive activity. These findings highlight the potential of similar isoxazole derivatives in immunology and transplantation medicine (Axton et al., 1992).

Safety and Hazards

Thiophene-based compounds, such as Methiopropamine, have the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms .

Future Directions

Thiophene and its substituted derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science. Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Mechanism of Action

Target of Action

The primary target of this compound is the norepinephrine-dopamine reuptake system . It functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine .

Mode of Action

The compound interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, leading to the compound’s stimulant effects .

Biochemical Pathways

The compound affects the norepinephrine-dopamine reuptake pathway. By inhibiting the reuptake of these neurotransmitters, it alters the balance of these chemicals in the brain . The downstream effects of this action can include increased alertness, energy, and focus, among other effects .

Pharmacokinetics

The compound is metabolized in the liver, with hydroxylation, demethylation, and deamination being common metabolic pathways . It is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one . The final major metabolic product is thiophene-2-carboxylic acid, which is very hydrophilic and is excreted in urine .

Result of Action

The molecular and cellular effects of the compound’s action include increased neurotransmission due to the inhibition of norepinephrine and dopamine reuptake . This can lead to a range of effects, including increased alertness, energy, and focus .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility and stability can be affected by the pH of the environment . Additionally, the presence of other substances can influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability and efficacy .

properties

IUPAC Name

5-phenyl-N-(1-thiophen-2-ylpropan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12(10-14-8-5-9-22-14)18-17(20)15-11-16(21-19-15)13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNQVVOEAYJNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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